

Pharmacokinetic Profile of Lascufloxacin in Healthy Adult Volunteers: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lascufloxacin Hydrochloride*

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These application notes provide a comprehensive summary of the pharmacokinetic (PK) profile of lascufloxacin, a novel 8-methoxy fluoroquinolone, in healthy adult volunteers. The information is compiled from clinical studies and is intended to guide further research and development. Detailed protocols for the bioanalytical methods used to quantify lascufloxacin in biological matrices are also provided.

Introduction

Lascufloxacin is an antibacterial agent developed for the treatment of community-acquired pneumonia and other respiratory tract infections. Understanding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosage regimens and ensuring clinical efficacy and safety. This document summarizes key PK parameters obtained from studies in healthy adult volunteers.

Pharmacokinetic Data

The pharmacokinetic parameters of lascufloxacin have been evaluated in single and multiple ascending dose studies, as well as in studies assessing its intrapulmonary penetration.

Single Oral Dose Pharmacokinetics in Plasma

A study involving single oral doses of lascufloxacin ranging from 100 mg to 800 mg in healthy male adults under fasting conditions demonstrated that the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC) increased in an approximately dose-proportional manner[1].

Table 1: Pharmacokinetic Parameters of Lascufloxacin in Plasma After a Single 75 mg Oral Dose in Healthy Adult Male Volunteers[2][3]

Parameter	Mean Value	Units
C _{max}	0.576	µg/mL
T _{max}	1.0	h
AUC _{0–24}	7.67	µg·h/mL

Multiple Oral Dose Pharmacokinetics in Plasma

Following multiple oral administrations of 75 mg lascufloxacin once daily for 7 days to healthy adults, the plasma concentration of the drug reached a steady state by day 7. The accumulation factor for C_{max} was 1.65, and for AUC_{tau} it was 1.96[1].

Intrapulmonary Pharmacokinetics

A study was conducted to investigate the penetration of lascufloxacin into the lungs of healthy adult male volunteers after a single 75 mg oral dose. Lascufloxacin concentrations were measured in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM)[2][4][5][6].

Table 2: Intrapulmonary Pharmacokinetic Parameters of Lascufloxacin After a Single 75 mg Oral Dose[2][3]

Matrix	Cmax (µg/mL)	Tmax (h)	AUC ₀₋₂₄ (µg·h/mL)
Plasma	0.576	1.0	7.67
Epithelial Lining Fluid (ELF)	12.3	1.0	123
Alveolar Macrophages (AM)	21.8	6.0	325

These results indicate that lascufloxacin achieves significantly higher concentrations in the ELF and AM compared to plasma, suggesting excellent penetration into the target sites for respiratory infections[2][5].

Experimental Protocols

Clinical Study Design for Intrapulmonary Pharmacokinetics

The following protocol outlines the design of a study to evaluate the intrapulmonary pharmacokinetics of lascufloxacin.

Objective: To determine the concentrations of lascufloxacin in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) after a single oral dose.

Study Population: Healthy adult male volunteers.

Methodology:

- **Subject Enrollment:** Recruit healthy adult male subjects who meet the inclusion and exclusion criteria. Obtain written informed consent from all participants.
- **Dosing:** Administer a single oral dose of 75 mg lascufloxacin to the subjects under fasting conditions[2].
- **Sample Collection:**

- Divide the subjects into groups, with each group scheduled for sample collection at a specific time point (e.g., 1, 2, 4, 6, and 24 hours post-dose)[2].
- At the designated time point, perform bronchoalveolar lavage (BAL) to collect ELF and AM samples[2].
- Simultaneously, collect blood samples for plasma preparation[2].
- Sample Processing:
 - Process the BAL fluid to separate the supernatant (for ELF analysis) and the cell pellet (for AM analysis).
 - Centrifuge the blood samples to obtain plasma.
 - Store all samples at an appropriate temperature (e.g., -80°C) until analysis.

Bioanalytical Method for Lascufloxacin in Plasma

Principle: Quantification of lascufloxacin in human plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials and Reagents:

- Lascufloxacin reference standard
- Internal standard (IS), e.g., AM-1954
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Water, HPLC grade
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Human plasma (blank)

Instrumentation:

- HPLC system with a fluorescence detector
- Analytical column (e.g., C18 reverse-phase)

Procedure:

- Preparation of Standards and Quality Control (QC) Samples:
 - Prepare stock solutions of lascufloxacin and the IS in a suitable solvent.
 - Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of lascufloxacin. The calibration range for plasma is typically 5 to 5,000 ng/mL[2].
- Sample Preparation (Solid-Phase Extraction):
 - To 200 μ L of plasma sample, standard, or QC, add the internal standard[2].
 - Apply the mixture to a pre-conditioned SPE cartridge[2].
 - Wash the cartridge with an appropriate solvent to remove interfering substances.
 - Elute lascufloxacin and the IS from the cartridge with a suitable elution solvent.
 - Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A suitable mixture of aqueous and organic solvents.
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 40°C).
 - Fluorescence Detection: Excitation wavelength of 289 nm and an emission wavelength of 498 nm[2].
- Data Analysis:

- Integrate the peak areas of lascufloxacin and the IS.
- Construct a calibration curve by plotting the peak area ratio (lascufloxacin/IS) against the nominal concentration of the calibration standards.
- Determine the concentration of lascufloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameters:

- Lower Limit of Quantification (LLOQ): 5 ng/mL[2].
- Precision: Intra- and inter-day precision should be within acceptable limits (e.g., <15% coefficient of variation)[2].

Bioanalytical Method for Lascufloxacin in BAL Fluid and AM

Principle: Quantification of lascufloxacin in bronchoalveolar lavage (BAL) fluid and alveolar macrophages (AM) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

- Same as for the plasma assay.

Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

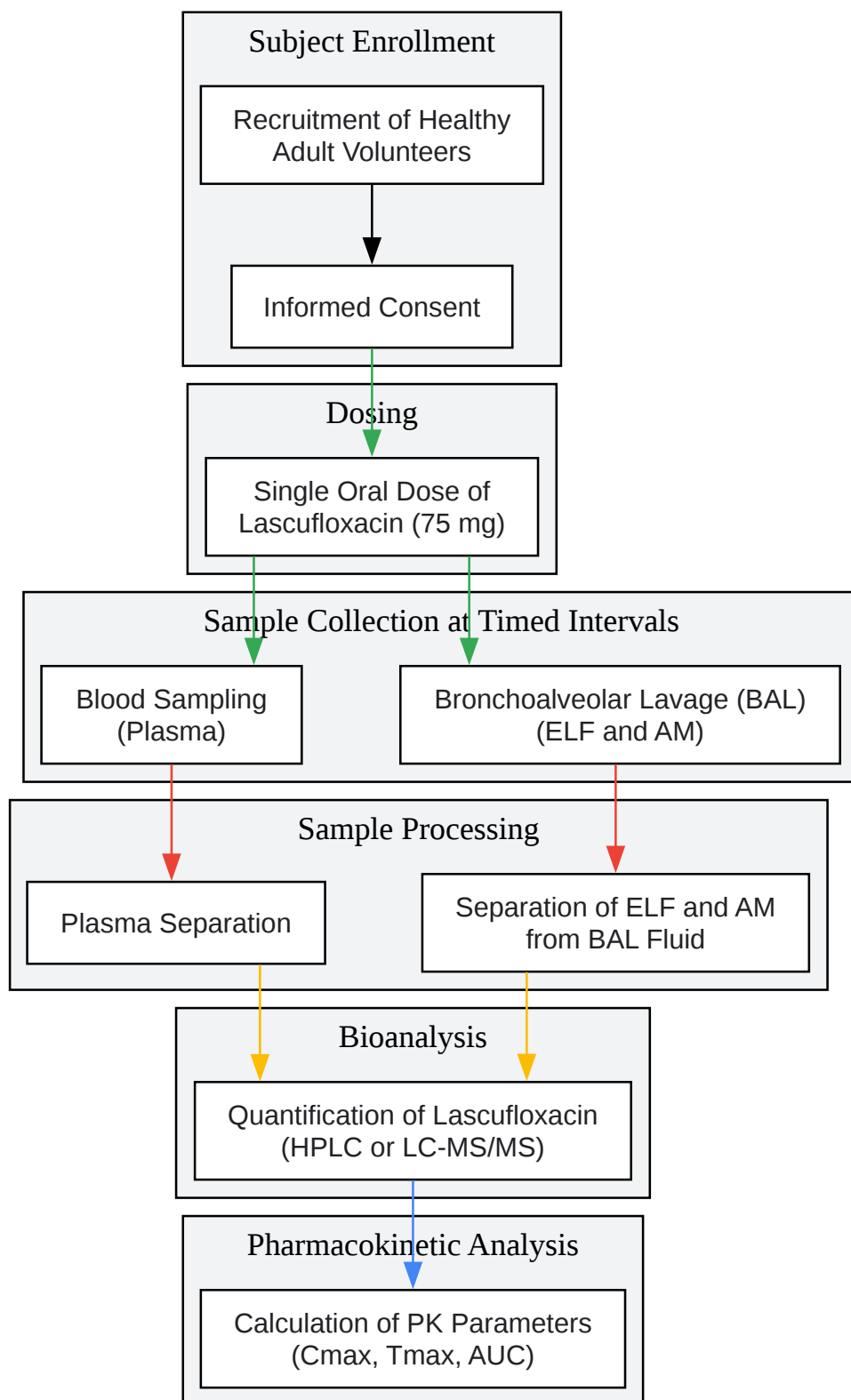
- Sample Preparation: Similar to the plasma assay, using solid-phase extraction.
- LC-MS/MS Conditions:
 - Ionization Mode: Positive ionization[2].
 - Multiple Reaction Monitoring (MRM) Transitions:

- Lascufloxacin: m/z 440 \rightarrow 317[2].
- Internal Standard: e.g., m/z 438 \rightarrow 303[2].
- Data Analysis: Similar to the HPLC method, based on the peak area ratios of the analyte to the IS.

Validation Parameters:

- LLOQ: 0.1 ng/mL[2].
- Calibration Range: 0.1 to 100 ng/mL[2].
- Precision: Intra- and inter-day precision should be within acceptable limits[2].

Visualizations



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